14.35-Fold Superior Antiproliferative Activity Against MCF-7 Breast Cancer Cells Versus Unmethylated Hesperetin
In a direct head-to-head comparison using MCF-7 human breast cancer cells, 3'-methoxyhesperetin (compound 3a) demonstrated an IC50 of 10.45 ± 0.45 µM, while the unmethylated parent hesperetin exhibited an IC50 exceeding 150 µM [1]. This corresponds to a >14.35-fold improvement in antiproliferative potency conferred solely by methylation at the 3'-position of the B-ring. The assay employed dose-dependent exposure with viability assessed after 24-hour incubation, using a microplate reader at 490 nm [1]. Hesperetin was essentially inactive (IC50 >150 µM) in this model, highlighting that the 3'-methoxy group is a critical pharmacophoric element for MCF-7 growth inhibition.
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 human breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 10.45 ± 0.45 µM |
| Comparator Or Baseline | Hesperetin (unmethylated parent): IC50 > 150 µM |
| Quantified Difference | >14.35-fold improvement in potency |
| Conditions | MCF-7 human breast cancer cell line; dose-dependent exposure; 24 h incubation; viability by MTT-based microplate reader at 490 nm; mean ± SD, n=3 |
Why This Matters
For researchers sourcing compounds for anticancer screening, a >14-fold potency gap between a methylated analog and its parent means that procurement of the incorrect flavanone will yield false-negative results or require substantially higher dosing to achieve the same biological endpoint, directly impacting hit identification and lead optimization workflows.
- [1] Hao, Y.; Wei, Z.; Wang, Z.; Li, G.; Yao, Y.; Dun, B. Biotransformation of Flavonoids Improves Antimicrobial and Anti-Breast Cancer Activities In Vitro. Foods 2021, 10(10), 2367; Table 5. View Source
